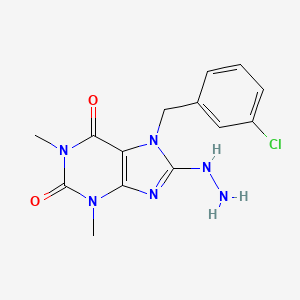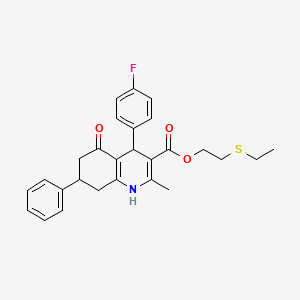![molecular formula C18H13BrN4 B4967691 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BPP7A, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the activity of certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2), which are involved in cell growth and proliferation. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as an anticancer agent. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which would improve its availability for scientific research. Additionally, further studies could investigate the mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its potential as a therapeutic agent for various diseases. Finally, research could explore the use of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in combination with other drugs or therapies to enhance its anticancer properties.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, which includes the reaction of 4-bromoaniline with ethyl acetoacetate to form 2-(4-bromophenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylate. This intermediate is then converted into 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine through a series of reactions, including hydrolysis and reduction.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in scientific research, particularly in the field of cancer therapy. Studies have shown that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has anticancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGVRVHYLXFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)